molecular formula C17H16BrN3O5S2 B4788416 N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-bromophenoxy)acetamide

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-bromophenoxy)acetamide

Cat. No.: B4788416
M. Wt: 486.4 g/mol
InChI Key: AHHISOOOJPAYES-UHFFFAOYSA-N
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Description

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-bromophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylsulfamoyl group, a carbamothioyl group, and a bromophenoxy group. Its molecular formula is C17H16BrN3O4S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-bromophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the acetylsulfamoyl intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-(acetylsulfamoyl)aniline.

    Introduction of the carbamothioyl group: The intermediate is then reacted with thiophosgene to introduce the carbamothioyl group, forming 4-(acetylsulfamoyl)phenyl isothiocyanate.

    Coupling with 4-bromophenoxyacetic acid: Finally, the isothiocyanate intermediate is coupled with 4-bromophenoxyacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Azide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide
  • N-carbamothioyl-2-phenylacetamide

Comparison

Compared to similar compounds, N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-bromophenoxy)acetamide is unique due to the presence of the bromophenoxy group, which can impart different chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-(4-bromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O5S2/c1-11(22)21-28(24,25)15-8-4-13(5-9-15)19-17(27)20-16(23)10-26-14-6-2-12(18)3-7-14/h2-9H,10H2,1H3,(H,21,22)(H2,19,20,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHISOOOJPAYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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